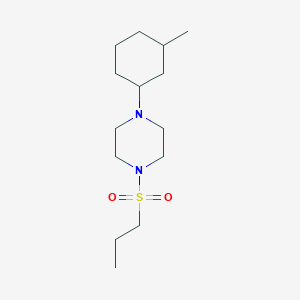
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3-methylcyclohexyl group and a propylsulfonyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a piperazine derivative with a 3-methylcyclohexyl halide and a propylsulfonyl chloride. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antidepressant, antipsychotic, or antihistamine.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, thereby affecting neurotransmission and producing therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(3-Methylcyclohexyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1-(3-Methylcyclohexyl)-4-(ethylsulfonyl)piperazine: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
1-(3-Methylcyclohexyl)-4-(butylsulfonyl)piperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H28N2O2S |
|---|---|
Molekulargewicht |
288.45 g/mol |
IUPAC-Name |
1-(3-methylcyclohexyl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H28N2O2S/c1-3-11-19(17,18)16-9-7-15(8-10-16)14-6-4-5-13(2)12-14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZVQNHYCDCXZQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCCC(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















